Cas no 89776-56-7 (3-Ethyl-1H-pyrrole-2-carboxylic acid)

3-Ethyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Ethyl-1H-pyrrole-2-carboxylic acid
- 1H-Pyrrole-2-carboxylic acid, 3-ethyl-
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- インチ: 1S/C7H9NO2/c1-2-5-3-4-8-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)
- InChIKey: HAJJWEJJQVKQMZ-UHFFFAOYSA-N
- ほほえんだ: N1C=CC(CC)=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-Ethyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140787-0.25g |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 0.25g |
$487.0 | 2023-02-15 | |
Enamine | EN300-140787-1.0g |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-140787-0.1g |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 0.1g |
$342.0 | 2023-02-15 | |
Enamine | EN300-140787-10.0g |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 10.0g |
$4236.0 | 2023-02-15 | |
Enamine | EN300-140787-10000mg |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95.0% | 10000mg |
$4236.0 | 2023-09-30 | |
Aaron | AR01V62F-50mg |
3-Ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 50mg |
$340.00 | 2025-02-14 | |
Enamine | EN300-140787-0.05g |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 0.05g |
$229.0 | 2023-02-15 | |
Enamine | EN300-140787-5.0g |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 5.0g |
$2858.0 | 2023-02-15 | |
Enamine | EN300-140787-2500mg |
3-ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95.0% | 2500mg |
$1931.0 | 2023-09-30 | |
Aaron | AR01V62F-1g |
3-Ethyl-1H-pyrrole-2-carboxylic acid |
89776-56-7 | 95% | 1g |
$1381.00 | 2025-02-14 |
3-Ethyl-1H-pyrrole-2-carboxylic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
3-Ethyl-1H-pyrrole-2-carboxylic acidに関する追加情報
Introduction to 3-Ethyl-1H-pyrrole-2-carboxylic acid (CAS No: 89776-56-7)
3-Ethyl-1H-pyrrole-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 89776-56-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the pyrrole family, which is well-documented for its role in various biological processes and drug development.
The molecular structure of 3-Ethyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring substituted with an ethyl group at the 3-position and a carboxylic acid functional group at the 2-position. This configuration imparts unique reactivity and binding properties, making it a valuable scaffold for designing novel therapeutic agents. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its interaction with biological targets, such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing new derivatives of pyrrole-based compounds due to their demonstrated efficacy in treating a wide range of diseases. 3-Ethyl-1H-pyrrole-2-carboxylic acid has been explored as a precursor in synthesizing various pharmacophores. For instance, its ability to undergo functionalization at multiple sites allows chemists to introduce additional substituents, leading to compounds with enhanced pharmacological properties.
One of the most compelling aspects of 3-Ethyl-1H-pyrrole-2-carboxylic acid is its potential in the development of antimicrobial agents. The pyrrole core is known to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Researchers have reported that derivatives of this compound exhibit promising activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores the importance of further investigating the antimicrobial potential of 3-Ethyl-1H-pyrrole-2-carboxylic acid and its analogs.
Moreover, the compound has shown promise in anticancer research. Studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The carboxylic acid moiety in 3-Ethyl-1H-pyrrole-2-carboxylic acid facilitates hydrogen bonding interactions, which can be exploited to design molecules that selectively bind to cancer-specific proteins. This property makes it an attractive candidate for developing targeted therapies.
The synthesis of 3-Ethyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors such as ethyl acetoacetate or 2-aminoethylpyrrole. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Recent advancements in computational chemistry have also contributed to the optimization of synthetic routes for 3-Ethyl-1H-pyrrole-2-carboxylic acid. Molecular modeling studies have helped predict the most favorable reaction conditions and intermediates, thereby reducing experimental trial-and-error. This integration of computational tools with traditional synthetic approaches has significantly accelerated the discovery process.
In addition to its therapeutic applications, 3-Ethyl-1H-pyrrole-2-carboxylic acid has found utility in material science. Its ability to form coordination complexes with metal ions makes it a valuable ligand in catalysis and sensor development. For example, complexes formed with transition metals like palladium and copper have been explored for their catalytic activity in organic transformations.
The safety profile of 3-Ethyl-1H-pyrrole-2-carboxylic acid is another critical consideration in its application. Preliminary toxicological studies have indicated that the compound is relatively non-toxic at moderate concentrations, although further research is needed to fully assess its long-term effects. As with any chemical compound intended for pharmaceutical use, rigorous testing under controlled conditions is essential to ensure patient safety.
The future prospects for 3-Ethyl-1H-pyrrole-2-carboxylic acid are promising, given its diverse chemical properties and potential applications. Ongoing research aims to expand its utility in drug discovery by exploring new synthetic pathways and evaluating its efficacy against various diseases. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of novel therapeutic agents based on this versatile compound.
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